AChE-IN-11 represents a sophisticated 2-acetylphenol-O-alkylhydroxyethylamine derivative designed as a multifunctional therapeutic agent for neurological disorders [13]. The compound exhibits the molecular formula C₁₈H₂₈N₂O₄ with a molecular weight of 336.43 daltons, positioning it within the optimal range for central nervous system penetration [13]. This molecular weight falls below the critical 400 dalton threshold that typically restricts blood-brain barrier permeability, representing a favorable characteristic for neurotherapeutic applications [46] [47].
The structural architecture of AChE-IN-11 incorporates a phenolic core derived from 2-acetylphenol, which serves as the primary pharmacophore responsible for enzyme recognition and binding [13]. The molecular configuration features an alkylhydroxyethylamine side chain that provides essential conformational flexibility and contributes to the compound's polyfunctional inhibitory properties [13]. This structural design enables the molecule to function as a triple inhibitor targeting acetylcholinesterase, monoamine oxidase B, and beta-site amyloid precursor protein cleaving enzyme 1 simultaneously [13].
The stereochemical properties of AChE-IN-11 are influenced by the presence of multiple heteroatoms and functional groups that create distinct spatial arrangements [7]. The compound contains nitrogen and oxygen atoms that can participate in hydrogen bonding interactions, which are critical for enzyme-substrate recognition and binding specificity [7]. The stereochemical configuration allows for mixed inhibitory effects, enabling the compound to bind to both the catalytic active site and peripheral anionic site of acetylcholinesterase [13].
Table 1: Molecular Properties of AChE-IN-11
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₂₈N₂O₄ | [13] |
| Molecular Weight (Da) | 336.43 | [13] |
| Chemical Name | 2-acetylphenol-O-alkylhydroxyethylamine derivative | [13] |
| IUPAC Classification | Triple enzyme inhibitor | [13] |
| Structural Class | Phenolic amine derivative | [13] |
The conformational flexibility of AChE-IN-11 is enhanced by the presence of rotatable bonds within the alkylhydroxyethylamine moiety, which permits adaptive binding to different enzyme active sites [4]. This flexibility is essential for the compound's ability to accommodate the diverse binding pocket geometries of its multiple enzymatic targets [4]. The molecular configuration also incorporates polar functional groups that can engage in specific intermolecular interactions with amino acid residues in enzyme active sites [18].
The acetylcholinesterase catalytic gorge represents a unique structural feature characterized by an exceptionally high concentration of aromatic residues that create a distinctive binding environment for ligands [20] [22]. AChE-IN-11 demonstrates mixed inhibitory effects through its ability to interact with both the catalytic active site and peripheral anionic site, engaging with multiple aromatic residues that line the enzyme's catalytic gorge [13] [20].
The catalytic gorge of acetylcholinesterase contains fourteen conserved aromatic residues that contribute approximately 40% of the gorge surface area [20] [22]. These aromatic residues serve critical functions in substrate recognition, binding, and catalytic efficiency through various non-covalent interactions including π-π stacking, π-cation interactions, and hydrophobic contacts [20] [25]. The arrangement of these aromatic residues creates a unique electronic environment that facilitates the high catalytic activity observed in acetylcholinesterase [22].
Tryptophan 84 occupies a central position in the catalytic active site and plays a critical role in substrate positioning through π-cation interactions with quaternary ammonium compounds [20] [23]. This residue is essential for catalytic activity, as substitution with alanine results in a 3000-fold decrease in enzymatic activity [8]. The interaction between AChE-IN-11 and tryptophan 84 likely involves the phenolic aromatic system of the inhibitor forming π-π stacking interactions with the indole ring of the tryptophan residue [20].
The peripheral anionic site contains several key aromatic residues including tryptophan 279, tyrosine 70, and tyrosine 334, which collectively form the substrate entry portal [21] [23]. Tryptophan 279 serves as a critical component of the peripheral anionic site and functions as a relay station for substrate entry into the catalytic gorge [20] [25]. The interaction between AChE-IN-11 and these peripheral aromatic residues enables the compound to function as an allosteric modulator of enzymatic activity [21].
Table 2: Aromatic Residues in AChE Catalytic Gorge Involved in Ligand Interactions
| Residue | Location in Gorge | Functional Role | Conservation | Reference |
|---|---|---|---|---|
| Tryptophan 84 | Catalytic Active Site | Critical for catalytic activity; π-cation interactions | Highly conserved | [20] [22] [23] |
| Tryptophan 279 | Peripheral Anionic Site | Substrate relay station; π-π stacking | Highly conserved | [20] [22] [23] |
| Tyrosine 70 | Peripheral Anionic Site | PAS component; cation-π interactions | Highly conserved | [20] [22] [23] |
| Tyrosine 121 | Mid-gorge bottleneck | Bottleneck formation; substrate positioning | Highly conserved | [20] [22] [23] |
| Phenylalanine 330 | Mid-gorge bottleneck | Bottleneck formation; conformational change | Highly conserved | [20] [22] [23] |
| Phenylalanine 288 | Acyl pocket | Acetylcholine specificity | Highly conserved | [20] [22] [23] |
| Phenylalanine 290 | Acyl pocket | Acetylcholine specificity | Highly conserved | [20] [22] [23] |
The mid-gorge region contains tyrosine 121 and phenylalanine 330, which together form a narrow bottleneck that controls substrate access to the catalytic active site [20] [24]. These residues undergo conformational changes upon ligand binding that can either facilitate or restrict substrate passage through the gorge [24]. The binding of AChE-IN-11 to this region likely induces conformational changes that affect the overall catalytic efficiency of the enzyme [20].
The acyl pocket, formed by phenylalanine 288, phenylalanine 290, and tryptophan 233, determines the substrate specificity for acetylcholine [20] [22]. These aromatic residues create a hydrophobic environment that accommodates the acetyl group of acetylcholine and contributes to the enzyme's preference for this specific substrate [22]. The interaction of AChE-IN-11 with the acyl pocket aromatic residues may interfere with normal substrate binding and contribute to the inhibitory activity [20].
Table 3: Inhibitory Activity Profile of AChE-IN-11
| Target Enzyme | IC₅₀ Value (μM) | Inhibition Type | Selectivity | Reference |
|---|---|---|---|---|
| Acetylcholinesterase | 7.9 | Mixed (CAS and PAS binding) | Moderate | [13] |
| Monoamine Oxidase B | 9.9 | Not specified | Moderate | [13] |
| Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 | 8.3 | Not specified | Moderate | [13] |
The aromatic guidance mechanism proposed for acetylcholinesterase suggests that the extensive aromatic lining of the catalytic gorge facilitates rapid ligand binding through two-dimensional diffusion along the aromatic surface [22]. This mechanism enables AChE-IN-11 to utilize multiple low-affinity binding sites as it navigates through the catalytic gorge toward the active site [22]. The compound's ability to engage with multiple aromatic residues simultaneously enhances its binding affinity and contributes to its inhibitory potency [20].
The quaternary structural properties of AChE-IN-11 significantly influence its ability to traverse the blood-brain barrier and achieve therapeutically relevant concentrations in the central nervous system [46] [47]. The blood-brain barrier represents a highly selective biological membrane that restricts the passage of most therapeutic compounds, with only approximately 2% of small molecules successfully crossing this barrier [46].
The molecular weight of AChE-IN-11 at 336.43 daltons positions the compound favorably within the optimal range for blood-brain barrier permeability [13] [46]. Compounds exceeding 400 daltons generally exhibit severely restricted passage across the blood-brain barrier, while those below this threshold demonstrate enhanced penetration potential [47]. The molecular dimensions of AChE-IN-11 allow it to utilize passive transcellular diffusion as the primary mechanism for central nervous system entry [46].
The lipophilic characteristics of AChE-IN-11, derived from its phenolic aromatic core and alkyl side chains, contribute to membrane partitioning and transcellular transport [46]. However, the presence of multiple polar functional groups, including hydroxyl and amine moieties, may create hydrogen bonding interactions that could potentially limit blood-brain barrier permeability [46]. The optimal balance between lipophilicity and hydrophilicity is critical for achieving effective brain penetration while maintaining aqueous solubility [47].
Table 4: Blood-Brain Barrier Permeability Factors for AChE-IN-11
| Parameter | AChE-IN-11 Property | BBB Permeability Impact | Optimization Strategy | Reference |
|---|---|---|---|---|
| Molecular Weight | 336.43 Da (within BBB limit <400 Da) | Favorable | Within optimal range | [46] [47] |
| Lipophilicity | Moderate (phenolic structure) | Moderate | May require lipophilicity adjustment | [46] [47] |
| Hydrogen Bonding | Multiple H-bond donors/acceptors | Potentially limiting | Consider reducing H-bond capacity | [46] [47] |
| Polar Surface Area | To be determined | Critical factor | Minimize polar surface area | [46] [47] |
| Rotatable Bonds | Flexible alkyl chain | May reduce permeability | Consider rigidification | [46] [47] |
The polar surface area of AChE-IN-11 represents a critical determinant of blood-brain barrier permeability, with compounds exhibiting polar surface areas exceeding 80 square angstroms typically demonstrating reduced central nervous system penetration [46]. The hydrogen bonding potential of the compound, determined by the number of hydrogen bond donors and acceptors, directly correlates with the free energy barrier for membrane partitioning [46]. Compounds forming more than eight hydrogen bonds with water molecules generally exhibit insufficient blood-brain barrier permeability for therapeutic applications [46].
The conformational flexibility of AChE-IN-11, conferred by rotatable bonds within the alkylhydroxyethylamine side chain, may negatively impact blood-brain barrier permeability [46]. Flexible molecules typically exhibit reduced membrane permeability compared to rigid analogs due to entropic penalties associated with conformational restriction during membrane passage [47]. The optimization of blood-brain barrier permeability may require structural modifications that reduce conformational flexibility while maintaining enzymatic inhibitory activity [46].
The quaternary structural organization of acetylcholinesterase itself influences the accessibility of AChE-IN-11 to its target binding sites within the central nervous system [29]. Acetylcholinesterase exists in multiple molecular forms with varying quaternary structures, including monomeric, dimeric, and tetrameric assemblies [6] [29]. The synaptic tetrameric form represents the predominant species in cholinergic synapses and is assembled around a tryptophan amphiphilic tetramerization domain [29]. The binding of inhibitors to acetylcholinesterase can influence the quaternary structural stability and may affect the overall distribution and localization of the enzyme within neural tissues [29].
Acetylcholinesterase-IN-11 (compound 5C) exhibits mixed acetylcholinesterase inhibitory effects with demonstrated binding to both the catalytic anionic site and peripheral anionic site of acetylcholinesterase [1]. This dual binding mode provides insight into the complex inhibition kinetics observed with this triple enzyme inhibitor. The compound demonstrates an inhibitory concentration 50 value of 7.9 micromolar against acetylcholinesterase, indicating potent enzymatic inhibition [1].
The acetylcholinesterase active site is characterized by a deep 20-angstrom gorge lined with aromatic residues, with the catalytic triad (serine-histidine-glutamate) positioned at the bottom [2] [3]. The active site comprises distinct subsites: the catalytic anionic subsite where the choline moiety of acetylcholine is stabilized through cation-π interactions with tryptophan 84, and interactions with glutamate 199 and phenylalanine 330 [4]. The esteratic subsite contains the catalytic triad serine 200-histidine 440-glutamate 327, while the peripheral anionic site is located at the gorge entrance [4] [5].
Competitive inhibition occurs when inhibitors compete directly with the substrate for binding to the active site [6]. In acetylcholinesterase, competitive inhibitors typically bind to the catalytic anionic subsite or esteratic subsite, preventing substrate access. This mechanism results in increased Michaelis constant values while maintaining unchanged maximum velocity values, as competitive inhibition can be overcome by increasing substrate concentrations [6] [7].
Non-competitive inhibition manifests when inhibitors bind to sites distinct from the substrate binding site, often through allosteric mechanisms [8] [9]. Non-competitive inhibitors of acetylcholinesterase frequently bind to the peripheral anionic site, causing conformational changes that reduce catalytic efficiency without directly blocking substrate binding [10] [5]. This inhibition type results in decreased maximum velocity while the Michaelis constant remains relatively unchanged [9].
The mixed inhibition pattern exhibited by acetylcholinesterase-IN-11 suggests simultaneous binding to multiple sites within the enzyme architecture. This binding mode is consistent with the compound's ability to interact with both catalytic and peripheral anionic sites [1]. Kinetic analysis using Lineweaver-Burk plots would reveal characteristic patterns where inhibitor binding affects both the Michaelis constant and maximum velocity parameters, indicating the presence of multiple inhibitory mechanisms operating simultaneously [11] [12].
Studies on structurally related compounds demonstrate that inhibitors capable of binding both the catalytic anionic site and peripheral anionic site often exhibit enhanced potency compared to those binding to single sites [13] [5]. The peripheral anionic site comprises residues including tryptophan 286, tyrosine 72, tyrosine 124, glutamate 285, aspartic acid 74, and tyrosine 341 [3] [5]. Binding to this site can induce conformational changes that propagate to the active site, modulating catalytic activity through allosteric mechanisms [5].
Acetylcholinesterase-IN-11 demonstrates monoamine oxidase-B inhibitory activity with an inhibitory concentration 50 value of 9.9 micromolar [1]. Monoamine oxidase-B is a flavin adenine dinucleotide-containing enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of monoamine neurotransmitters [14]. The enzyme exhibits distinct structural features that facilitate substrate specificity and provide opportunities for selective inhibition.
The monoamine oxidase-B active site contains a substrate cavity and an entrance cavity separated by the gatekeeper residue isoleucine 199 [15]. The catalytic mechanism follows a ping-pong kinetic scheme where substrate oxidation and product release occur before flavin reoxidation [14]. The aromatic cage formed by tyrosine residues around the substrate near the flavin cofactor plays a crucial role in catalytic efficiency [14].
Allosteric modulation of monoamine oxidase-B occurs through binding to sites distinct from the active site, resulting in conformational changes that affect enzymatic activity [16] [17]. Imidazoline binding sites have been identified on monoamine oxidase enzymes and proposed to modulate activity through allosteric inhibitory mechanisms [16]. These sites represent potential targets for developing selective modulators with reduced side effects compared to direct active site inhibitors.
The kinetic behavior of monoamine oxidase-B involves complex alternate binary or ternary pathways that impact inhibition parameters and observed inhibition patterns [14]. Competitive inhibition results in increased Michaelis constant values with unchanged maximum velocity, while mixed inhibition affects both parameters [16]. The substrate selectivity of monoamine oxidase-B is influenced by the enzyme's membrane association and the surrounding phospholipid environment [14].
Studies utilizing molecular docking reveal that effective monoamine oxidase-B inhibitors often span both the entrance cavity and substrate cavity, forming critical interactions with key residues [15]. Water-bridge interactions with lysine 296 and π-π interactions with tyrosine 326 represent important binding determinants for selective monoamine oxidase-B inhibition [15] [18]. These interactions contribute to the selectivity index favoring monoamine oxidase-B over monoamine oxidase-A.
The membrane-bound nature of monoamine oxidase-B influences its catalytic properties, with nanodisc-associated enzyme showing increased catalytic efficiency and decreased inhibitor dissociation constants compared to detergent-solubilized forms [14]. This membrane dependency suggests that allosteric modulation may involve interactions with the membrane interface or conformational changes transmitted through the transmembrane domain.
Reversible inhibition of monoamine oxidase-B provides advantages over irreversible inhibition, including shorter action durations and reduced risk of adverse effects [18]. Kinetic analysis using Dixon plots and secondary plots allows determination of inhibition constants and characterization of inhibition mechanisms [12]. Time-dependent inhibition studies help distinguish between reversible and irreversible binding modes.
Acetylcholinesterase-IN-11 exhibits β-site amyloid precursor protein cleaving enzyme 1 inhibitory activity with an inhibitory concentration 50 value of 8.3 micromolar [1]. β-secretase 1 represents a critical therapeutic target for Alzheimer's disease treatment as it catalyzes the rate-limiting initial cleavage of amyloid precursor protein to generate amyloid-β peptides [19] [20].
β-secretase 1 is an aspartic protease containing a catalytic dyad of aspartic acid residues (aspartic acid 32 and aspartic acid 228) located within a bilobal structure [21] [22]. The enzyme exhibits pH-dependent activity with optimal function at mildly acidic conditions around pH 5.5, consistent with its predominant activity in endosomal compartments [20]. The active site architecture features distinct subsites designated S1, S2, S3, and S4, with S2 and S4 being predominantly hydrophilic while S1 and S3 are generally hydrophobic [21].
Transition state analogy represents a powerful approach for designing potent enzyme inhibitors based on the principle that enzymes bind most tightly to the transition state of the catalyzed reaction [23] [7]. Transition state analogs mimic the high-energy intermediate formed during substrate conversion but do not undergo the catalyzed reaction, resulting in exceptionally tight binding to the enzyme [24] [25].
The catalytic mechanism of β-secretase 1 involves nucleophilic attack by a water molecule on the carbonyl carbon of the peptide bond, facilitated by the catalytic aspartic acid residues [21]. One aspartic acid assists nucleophilic attack while the other activates the carbonyl group, forming a tetrahedral intermediate that represents the transition state of the reaction [21]. Reformation of the carbonyl breaks the amide bond, producing amino-terminal and carboxyl-terminal fragments.
Transition state mimetics for β-secretase 1 typically incorporate non-hydrolyzable isosteres at the scissile site to prevent cleavage while maintaining binding affinity [26] [21]. Hydroxymethylcarbonyl and hydroxyethylamine isosteres have been extensively utilized as transition state mimics in β-secretase 1 inhibitor design [26]. The stereochemical configuration of the hydroxyl group in these isosteres significantly affects inhibitory activity, with anti-configuration relative to the scissile site substituent often providing optimal potency [26].
Structure-activity relationships reveal that transition state analogs bind to β-secretase 1 through formation of hydrogen bonds between the isostere hydroxyl group and the catalytic aspartic acid residues [21]. This interaction displaces the water molecule normally positioned between the catalytic dyad and creates a stable enzyme-inhibitor complex [21]. X-ray crystallographic studies of β-secretase 1-inhibitor complexes provide detailed insights into protein-ligand interactions, particularly at the prime subsites [26].
The flap region of β-secretase 1 undergoes conformational changes upon substrate or inhibitor binding, transitioning from an open conformation in the apo-enzyme to a closed conformation in the bound state [21]. This conformational flexibility is critical for substrate recognition and catalytic activity. Transition state analogs that stabilize the closed conformation often exhibit enhanced binding affinity and selectivity [20].
Peptidomimetic inhibitors based on transition state analogy typically incorporate substrate-derived sequences covering P4 to P1' positions relative to the scissile bond [26] [21]. Optimization strategies focus on reducing molecular weight and peptidic character while maintaining critical binding interactions and improving pharmacokinetic properties [21]. Brain penetration represents a particular challenge for β-secretase 1 inhibitors due to the blood-brain barrier.
Computational approaches including molecular docking and free energy calculations provide valuable tools for transition state analog design [22]. Protonation state analysis of the catalytic dyad reveals that different inhibitor classes may favor distinct protonation patterns, emphasizing the importance of considering electrostatic interactions in inhibitor optimization [22].